molecular formula C17H24BrN3O4 B1413098 4-(5-Bromo-2-nitrobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1942041-07-7

4-(5-Bromo-2-nitrobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1413098
M. Wt: 414.3 g/mol
InChI Key: SYOUBRYEGHTUIM-UHFFFAOYSA-N
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Description

The compound “4-(5-Bromo-2-nitrobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals . The molecule also has a nitro group and a bromine atom, which are often used in organic synthesis for their reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom . The nitro group (-NO2) and the bromine atom (Br) are attached to the benzyl group, which is connected to the piperidine ring. The carboxylic acid tert-butyl ester group is also attached to the piperidine ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the nitro group is often used in organic synthesis because it can be reduced to an amino group . The bromine atom is a good leaving group, making it useful in substitution reactions .

Scientific Research Applications

Synthesis of Bifunctional Tetraaza Macrocycles

A study by McMurry, Brechbiel, Kumar, and Gansow (1992) described the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents. This involved cyclization with BOC-protected amino disuccinimido esters, leading to the formation of diamides. This is significant as it shows the use of related compounds in synthesizing chelating agents, potentially relevant for applications in medicinal chemistry and imaging (McMurry et al., 1992).

Synthesis of Water-Soluble Stable Free Radicals

Marx and Rassat (2002) reported on the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble nitroxide, using a hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine. This synthesis approach highlights the potential of using similar structures in developing water-soluble compounds with applications in free radical research (Marx & Rassat, 2002).

Building Preorganized Ligands

Charbonnière, Weibel, and Ziessel (2002) explored the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms. These ligands were further functionalized for potential labeling of biological materials, demonstrating the utility of bromo and tert-butyl ester derivatives in designing ligands for biochemical applications (Charbonnière et al., 2002).

Thermolysis of N-tetramethylpiperidinyl Esters

Research by Henry-Riyad and Tidwell (2008) on the thermolysis of N-tetramethylpiperidinyl esters, including compounds similar to 4-(5-Bromo-2-nitrobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester, indicates potential applications in studying the decomposition mechanisms of related ester compounds (Henry-Riyad & Tidwell, 2008).

Synthesis of Carboxylic Esters

Shiina, Ibuka, and Kubota (2002) demonstrated the synthesis of various carboxylic esters using 2-methyl-6-nitrobenzoic anhydride. This showcases the potential of related chemical structures in esterification reactions, which are fundamental in organic synthesis and pharmaceuticals (Shiina et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on human health and the environment. For example, compounds containing nitro groups can be explosive under certain conditions . Additionally, bromine-containing compounds can be hazardous due to the high reactivity of bromine .

Future Directions

The future research directions involving this compound could be numerous, depending on its potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or organic synthesis .

properties

IUPAC Name

tert-butyl 4-[(5-bromo-2-nitrophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O4/c1-17(2,3)25-16(22)20-8-6-14(7-9-20)19-11-12-10-13(18)4-5-15(12)21(23)24/h4-5,10,14,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOUBRYEGHTUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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